molecular formula C26H29NO5 B11211999 Diethyl 1-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11211999
M. Wt: 435.5 g/mol
InChI Key: ZLZDZWPBHLNBFF-UHFFFAOYSA-N
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Description

Diethyl 1-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class This class of compounds is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Diethyl 1-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential as a calcium channel blocker makes it relevant in biological studies related to cellular signaling and ion transport.

    Industry: The compound’s unique properties can be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 1-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound can modulate calcium ion flow, affecting various physiological processes. The molecular targets include L-type calcium channels, which play a crucial role in muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its vasodilatory effects and use in treating hypertension.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

diethyl 1-(3,5-dimethylphenyl)-4-(2-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO5/c1-6-31-25(28)21-15-27(19-13-17(3)12-18(4)14-19)16-22(26(29)32-7-2)24(21)20-10-8-9-11-23(20)30-5/h8-16,24H,6-7H2,1-5H3

InChI Key

ZLZDZWPBHLNBFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2OC)C(=O)OCC)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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